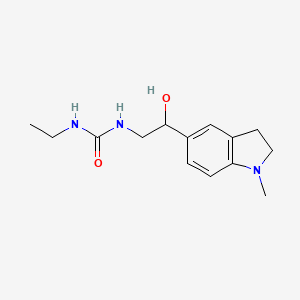

1-Ethyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Ethyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea” is a chemical compound. It contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological and pharmaceutical activities . The total synthesis of certain compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield) .Molecular Structure Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are aromatic in nature due to the presence of 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) .Chemical Reactions Analysis

Indole derivatives are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . They are important heterocyclic compounds having broad-spectrum biological activities .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

1-Ethyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea and similar compounds have been investigated for their potential as acetylcholinesterase inhibitors. A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking the pharmacophoric moieties and test compounds with greater conformational flexibility (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Enzyme Inhibition Studies

Sujayev et al. (2016) synthesized a cyclic urea derivative and tested it for inhibition of carbonic anhydrase isozymes I and II and acetylcholinesterase and butyrylcholinesterase enzymes. The research highlights the potential of such urea derivatives in influencing the activity of these enzymes, which could have implications in various physiological processes (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

Urea Synthesis and Applications

Thalluri, Manne, Dev, and Mandal (2014) discussed the synthesis of ureas via Lossen rearrangement. This study provides insights into the synthesis process and potential applications of ureas, including this compound (Thalluri, Manne, Dev, & Mandal, 2014).

Hydrogel Formation

Lloyd and Steed (2011) studied 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound similar to this compound, for its ability to form hydrogels. The research showed that the morphology and rheology of these gels depend on the identity of the anion, indicating potential applications in materials science (Lloyd & Steed, 2011).

Anticholinergic Activity

Research by Lim and RajanBabu (2011) on ethylene in organic synthesis indicated that compounds similar to this compound can be used for the synthesis of anticholinergic agents. This highlights the therapeutic potential of such urea derivatives in medical applications (Lim & RajanBabu, 2011).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules and natural products that have been used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is a promising future for the development and application of indole derivatives in various fields, especially in drug discovery and development .

Propriétés

IUPAC Name |

1-ethyl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-3-15-14(19)16-9-13(18)11-4-5-12-10(8-11)6-7-17(12)2/h4-5,8,13,18H,3,6-7,9H2,1-2H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABFUAFJXIWITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)

methanone](/img/structure/B2981338.png)

![2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2981344.png)

![(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate](/img/structure/B2981345.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)

![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)